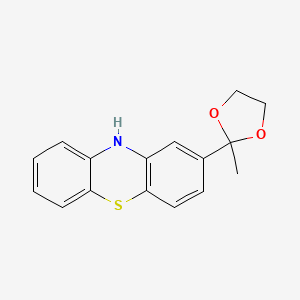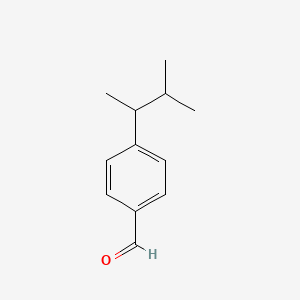
4-(1,2-Dimethylpropyl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,2-Dimethylpropyl)benzaldehyde, also known as P-tert-amylbenzaldehyde, is an organic compound with the chemical formula C14H18O. It is a colorless to light yellow liquid with a fragrant smell. This compound is soluble in organic solvents such as alcohols, ethers, and ketones, but insoluble in water . It is used as an intermediate in organic synthesis and has applications in medicine, pesticides, and the fragrance industry .
准备方法
Synthetic Routes and Reaction Conditions
4-(1,2-Dimethylpropyl)benzaldehyde can be synthesized through alkylation reactions. One common method involves the reaction of p-tolualdehyde with tetra-tert-butyl aluminum (TBA) to form the desired compound . The reaction conditions typically require a controlled environment to ensure the proper formation of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale alkylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques and equipment to maintain consistent quality .
化学反应分析
Types of Reactions
4-(1,2-Dimethylpropyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like bromine (Br2) in the presence of a catalyst such as aluminum trichloride (AlCl3) are used for halogenation reactions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are various substituted benzaldehydes depending on the electrophile used.
科学研究应用
4-(1,2-Dimethylpropyl)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological pathways and interactions.
Industry: It is used in the fragrance industry for the synthesis of aromatic compounds.
作用机制
The mechanism of action of 4-(1,2-Dimethylpropyl)benzaldehyde involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The benzene ring in the compound acts as a nucleophile, attacking electrophiles to form substituted products. This mechanism is crucial in its role as an intermediate in organic synthesis .
相似化合物的比较
Similar Compounds
Benzaldehyde: A simpler aromatic aldehyde with the formula C7H6O.
4-tert-Butylbenzaldehyde: Similar structure but with a tert-butyl group instead of a 1,2-dimethylpropyl group.
4-tert-Amylbenzaldehyde: Another name for 4-(1,2-Dimethylpropyl)benzaldehyde.
Uniqueness
This compound is unique due to its specific alkyl group, which imparts distinct chemical properties and reactivity compared to other benzaldehyde derivatives. Its solubility in organic solvents and its fragrant smell make it particularly valuable in the fragrance industry .
属性
分子式 |
C12H16O |
|---|---|
分子量 |
176.25 g/mol |
IUPAC 名称 |
4-(3-methylbutan-2-yl)benzaldehyde |
InChI |
InChI=1S/C12H16O/c1-9(2)10(3)12-6-4-11(8-13)5-7-12/h4-10H,1-3H3 |
InChI 键 |
ASCPGKMHGGQVAW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C)C1=CC=C(C=C1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


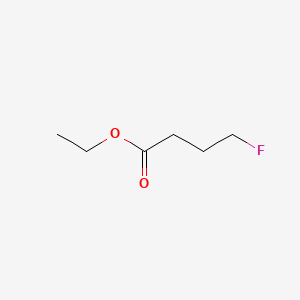
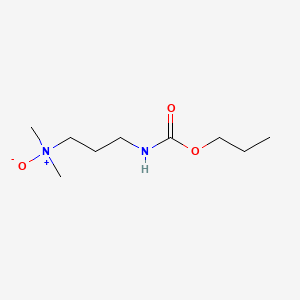
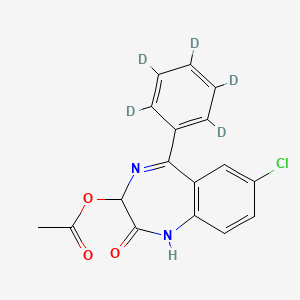
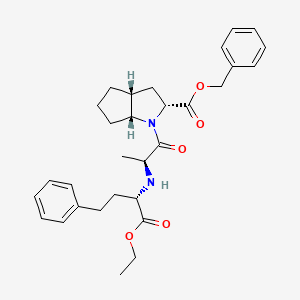
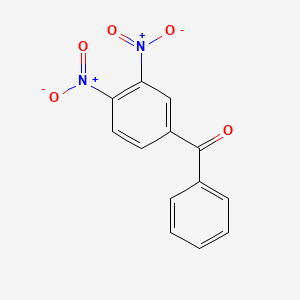
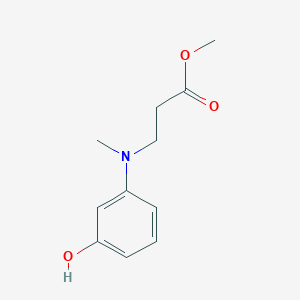
![[(1S,2R,6S,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol](/img/structure/B13417954.png)
![1-(Imidazo[1,2-a]pyridin-3-yl)butan-2-amine](/img/structure/B13417961.png)
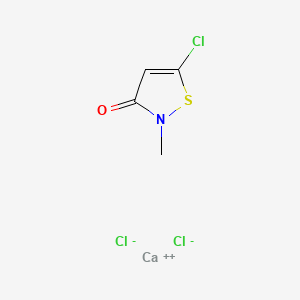

![1H-4-Oxabenzo[f]cyclobut[cd]indene-7-carboxylic acid, 1a,2,3,3a,8b,8c-hexahydro-8-hydroxy-1,1,3a-trimethyl-6-pentyl-; 1a,2,3,3a,8b,8c-Hexahydro-8-hydroxy-1,1,3a-trimethyl-6-pentyl-1H-4-oxabenzo[f]cyclobut[cd]indene-7-carboxylic acid; Cannabicyclolic acid; CBLA](/img/structure/B13417971.png)

![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(aminomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;heptahydrochloride](/img/structure/B13417982.png)
